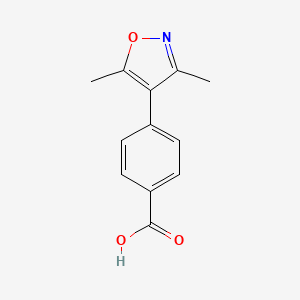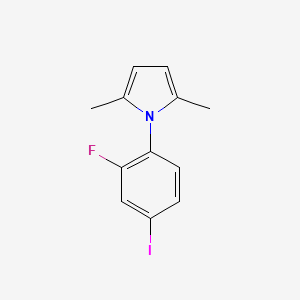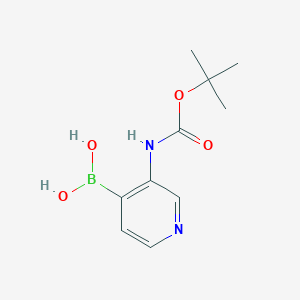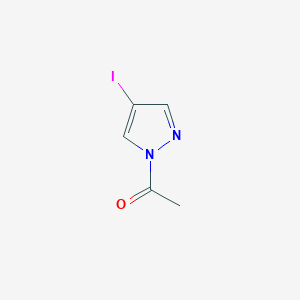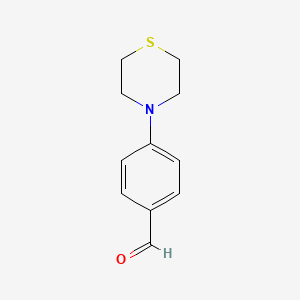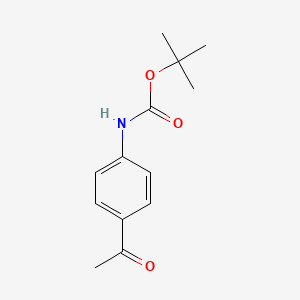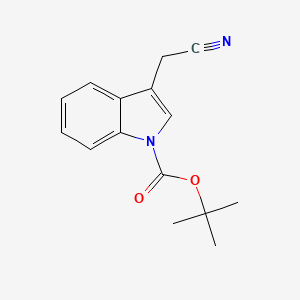![molecular formula C17H14Br2O B1316024 2,7-Dibromo-2',3',5',6'-tetrahydrospiro[fluorene-9,4'-pyran] CAS No. 934269-17-7](/img/structure/B1316024.png)
2,7-Dibromo-2',3',5',6'-tetrahydrospiro[fluorene-9,4'-pyran]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,7-Dibromo-2’,3’,5’,6’-tetrahydrospiro[fluorene-9,4’-pyran]” is a chemical compound with the CAS Number: 934269-17-7 . It has a molecular weight of 394.11 . The compound is solid in physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 2,7-dibromo-2’,3’,5’,6’-tetrahydrospiro[fluorene-9,4’-pyran] . The InChI Code for this compound is 1S/C17H14Br2O/c18-11-1-3-13-14-4-2-12(19)10-16(14)17(15(13)9-11)5-7-20-8-6-17/h1-4,9-10H,5-8H2 .Physical And Chemical Properties Analysis
The compound is solid in physical form . It should be stored in a sealed and dry environment at 2-8°C .Applications De Recherche Scientifique
Photochromic Properties and Synthesis Approaches
2,7-Dibromo-2',3',5',6'-tetrahydrospiro[fluorene-9,4'-pyran] has been studied for its potential in various scientific applications, primarily focusing on its photochromic properties and use in synthesizing materials with specific optical and electronic properties.
Photochromic Properties
Research on spiro[fluorene-chromenes] structures, which are closely related to 2,7-Dibromo-2',3',5',6'-tetrahydrospiro[fluorene-9,4'-pyran], demonstrated the significant impact of introducing a spiro-C atom into the pyran ring on the photochromic properties of the chromenes. These findings suggest potential applications in photochromic materials and optical switches, highlighting the importance of structural modifications in determining photochromic behavior (Aldoshin et al., 1998).
Amorphous Poly-2,7-fluorene Networks
The development of amorphous poly-2,7-fluorene networks incorporating 2,7-dibromo-9,9-dihexylfluorene and a tetrafunctional spiro-compound indicates the usefulness of 2,7-Dibromo-2',3',5',6'-tetrahydrospiro[fluorene-9,4'-pyran] in creating high glass transition temperature materials with good photoluminescence properties. These materials have been successfully used in light-emitting diodes (LEDs), suggesting potential applications in the field of optoelectronics and display technologies (Marsitzky et al., 2001).
High Thermal Stability Blue Emitting Material
A novel synthesis approach led to the creation of materials with high fluorescence yield, extreme thermal stability, and high glass transition temperatures, based on the tetrahedral nature of the carbon atom at the spiro center. These materials, such as 2,2',7,7'-tetrapyren-1-yl-9,9'-spirobi-fluorene, showcase the potential of using 2,7-Dibromo-2',3',5',6'-tetrahydrospiro[fluorene-9,4'-pyran] for developing stable, high-performance blue organic light-emitting diode (OLED) systems (Wen et al., 2012).
Spirocyclic Aromatic Hydrocarbon-Based Organic Nanosheets
Incorporating pyrene-functionalized spiro[fluorene-9,7'-dibenzo[c,h]acridine]-5'-one into 2D nanostructures demonstrates the material's ability to form high-quality, uniform crystalline thin films through aqueous phase synthesis. These materials exhibit non-volatile bistable electrical switching features, underscoring their potential application in eco-friendly aqueous dispersed organic nano-inks for printed and flexible electronics (Lin et al., 2013).
Safety and Hazards
Propriétés
IUPAC Name |
2,7-dibromospiro[fluorene-9,4'-oxane] |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Br2O/c18-11-1-3-13-14-4-2-12(19)10-16(14)17(15(13)9-11)5-7-20-8-6-17/h1-4,9-10H,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJAHYEYQWMPHQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Br2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40581762 |
Source


|
| Record name | 2,7-Dibromospiro[fluorene-9,4'-oxane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40581762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dibromo-2',3',5',6'-tetrahydrospiro[fluorene-9,4'-pyran] | |
CAS RN |
934269-17-7 |
Source


|
| Record name | 2,7-Dibromospiro[fluorene-9,4'-oxane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40581762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

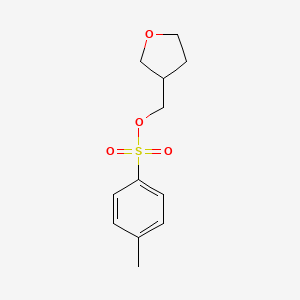
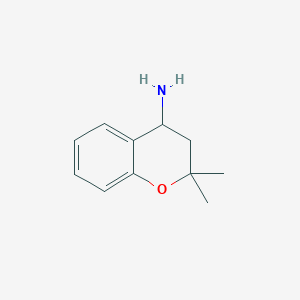
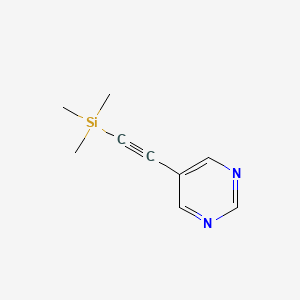
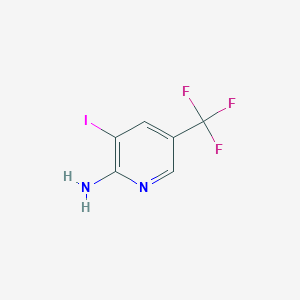
![1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile](/img/structure/B1315951.png)
